15-Dimethylretinol
Description
15-Dimethylretinol is a synthetic retinoid analog characterized by the addition of two methyl groups at the 15th position of the retinol backbone. Retinoids, derivatives of vitamin A, are critical in regulating cellular differentiation, proliferation, and apoptosis. The structural modification at position 15 enhances stability and alters receptor binding affinity compared to natural retinol. Synthetic pathways for such analogs often involve multi-step reactions, including hydrazine-mediated cyclization, aldehyde/ketone condensations, and phosphorous oxychloride (POCl₃)-assisted functionalization, as outlined in Scheme 3 of the 2010 synthesis study .
Properties
CAS No. |
67517-39-9 |
|---|---|
Molecular Formula |
C22H34O |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(3E,5E,7E,9E)-2,4,8-trimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-ol |
InChI |
InChI=1S/C22H34O/c1-17(10-8-11-18(2)16-22(6,7)23)13-14-20-19(3)12-9-15-21(20,4)5/h8,10-11,13-14,16,23H,9,12,15H2,1-7H3/b11-8+,14-13+,17-10+,18-16+ |
InChI Key |
UFGABHUPDRAFFV-NBIQJRODSA-N |
SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(C)(C)O)C)C |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(C)(C)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(C)(C)O)C)C |
Other CAS No. |
67517-39-9 |
Synonyms |
15-dimethylretinol |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Retinoid Analogs Synthesized via Scheme 3
| Compound | R₃ Group | Key Synthesis Steps | Functional Groups Introduced |
|---|---|---|---|
| 15-Dimethylretinol | Methyl (dual) | Steps vi (POCl₃), vii (NaN₃) | Methylation at position 15 |
| Compound 10 | H | Steps i (hydrazine hydrate), ii (aldehyde) | Carboxylic acid (R₁=COOH), phenyl (R₂=Ph) |
| Compound 12 | Methyl | Steps iii (carbonyldiimidazole), v (carbazides) | Allyl (R=allyl), dimethoxy (R₁=dimethoxy) |
| Compound 16 | Ethyl | Steps iv (hydrazides), viii (methyl-3-aminothiophene) | Ethyl (R=ethyl), pyridyl (R₂=pyridyl) |
Key Findings :
- Positional Methylation: The dual methyl groups at position 15 in 15-Dimethylretinol necessitate POCl₃ and sodium azide (NaN₃) for phosphorylation and azide incorporation, respectively. This contrasts with analogs like Compound 10 (R₃=H), which requires milder hydrazine-based cyclization .
- Reactivity: Carbonyldiimidazole-mediated steps (Compound 12) introduce dimethoxy groups, enhancing solubility but reducing membrane permeability relative to 15-Dimethylretinol’s hydrophobic methyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
